molecular formula C10H8ClNO3 B2670979 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione CAS No. 249277-71-2

1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B2670979
CAS No.: 249277-71-2
M. Wt: 225.63
InChI Key: NBQIUMXADOQMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 5-chloro-2-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with pyrrolidine-2,5-dione under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidine-2,5-dione derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

Uniqueness: 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione stands out due to its unique combination of a chloro and hydroxy substituent on the aromatic ring, which imparts distinct chemical and biological properties. This structural feature enhances its antioxidant activity and potential therapeutic applications compared to similar compounds .

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-6-1-2-8(13)7(5-6)12-9(14)3-4-10(12)15/h1-2,5,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQIUMXADOQMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.